molecular formula C13H16N4 B1642498 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 94225-92-0

4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1642498
CAS No.: 94225-92-0
M. Wt: 228.29 g/mol
InChI Key: LYBDDTCBSURWHR-UHFFFAOYSA-N
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Description

4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that features a piperidine ring substituted with a 4-phenyl-4H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the following steps:

    Formation of the 4-phenyl-4H-1,2,4-triazole moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with phenyl isocyanate or similar reagents.

    Attachment to the piperidine ring: The triazole moiety is then attached to the piperidine ring through nucleophilic substitution or other suitable reactions.

Common reagents used in these reactions include hydrazine derivatives, phenyl isocyanate, and various bases and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the triazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole or piperidine rings, while reduction may produce reduced forms of these rings .

Scientific Research Applications

4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for a broader range of interactions and applications compared to simpler analogs .

Properties

IUPAC Name

4-(4-phenyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDDTCBSURWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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